3-(Methylsulfanyl)-N-(pentan-2-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfanyl)-N-(pentan-2-YL)aniline is an organic compound characterized by the presence of a methylsulfanyl group attached to the third carbon of an aniline ring, and a pentan-2-yl group attached to the nitrogen atom of the aniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-N-(pentan-2-YL)aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, methylsulfanyl chloride, and pentan-2-ylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Aniline is first reacted with methylsulfanyl chloride in the presence of a base to form 3-(methylsulfanyl)aniline. This intermediate is then reacted with pentan-2-ylamine under similar conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfanyl)-N-(pentan-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfanyl)-N-(pentan-2-YL)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfanyl)-N-(pentan-2-YL)aniline involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the aniline ring can undergo various substitution reactions. These interactions can affect the compound’s biological activity and its potential use in drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylsulfanyl)aniline: Lacks the pentan-2-yl group, making it less hydrophobic.
N-(Pentan-2-yl)aniline: Lacks the methylsulfanyl group, affecting its reactivity.
3-(Ethylsulfanyl)-N-(pentan-2-yl)aniline: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
3-(Methylsulfanyl)-N-(pentan-2-YL)aniline is unique due to the presence of both the methylsulfanyl and pentan-2-yl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H19NS |
---|---|
Molekulargewicht |
209.35 g/mol |
IUPAC-Name |
3-methylsulfanyl-N-pentan-2-ylaniline |
InChI |
InChI=1S/C12H19NS/c1-4-6-10(2)13-11-7-5-8-12(9-11)14-3/h5,7-10,13H,4,6H2,1-3H3 |
InChI-Schlüssel |
NDCVLWMQFCDVPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)NC1=CC(=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.